Bendamustine D4 is a deuterated derivative of bendamustine, an alkylating agent used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. The incorporation of deuterium into the bendamustine molecule aims to enhance its pharmacokinetic and pharmacodynamic properties, allowing researchers to study its effects more precisely.
Bendamustine D4 falls under the class of alkylating agents and is categorized as a purine analog. Its chemical structure allows it to interact with DNA, leading to cytotoxic effects that are beneficial in cancer treatment.
The synthesis of Bendamustine D4 involves several key steps:
The molecular formula of Bendamustine D4 is with a molecular weight of approximately 362.3 g/mol. Its IUPAC name is:
Bendamustine D4 participates in several significant chemical reactions:
Bendamustine D4 exerts its therapeutic effects primarily through the alkylation of DNA. This process results in:
The compound activates various cellular stress responses and repair pathways, further enhancing its efficacy against cancer cells .
Bendamustine D4 exhibits standard physical properties consistent with its molecular structure:
Key chemical properties include:
Relevant data from analytical methods indicate high purity levels (greater than 97%) when synthesized under controlled conditions .
Bendamustine D4 has significant applications in scientific research:
Bendamustine-d4 features a tetra-deuterated molecular structure with the chemical formula C₁₆H₁₇D₄Cl₂N₃O₂ and a molecular weight of 362.29 g/mol (compared to 358.27 g/mol for unlabeled bendamustine free base) [1] [4]. The deuterium atoms are strategically incorporated at the four hydrogen positions of the two chloroethyl side chains attached to the tertiary nitrogen atom. This results in the specific modification: N(CD₂CD₂Cl)₂ instead of N(CH₂CH₂Cl)₂ [1] [4] [7].
The core benzimidazole butyric acid structure remains unchanged, preserving the compound's:
Table 1: Molecular Characteristics of Bendamustine-d4 and Related Compounds
Property | Bendamustine-d4 (Free Base) | Bendamustine-d4 Hydrochloride | Bendamustine HCl (Unlabeled) |
---|---|---|---|
Molecular Formula | C₁₆H₁₇D₄Cl₂N₃O₂ | C₁₆H₁₇D₄Cl₂N₃O₂·HCl | C₁₆H₂₁Cl₂N₃O₂·HCl |
Molecular Weight (g/mol) | 362.29 | 398.75 (anhydrous) | 394.72 (anhydrous) |
Deuterium Positions | Chloroethyl groups | Chloroethyl groups | N/A |
CAS Number | Not specified in sources | Not specified in sources | 3543-75-7 |
Key Structural Feature | Intact benzimidazole ring | Salt form enhances stability | Therapeutic reference standard |
The molecular architecture of bendamustine-d4 maintains near-identical spatial configuration to the FDA-approved bendamustine hydrochloride, with two critical distinctions:
The preservation of the benzimidazole ring system ensures retention of:
The deuterium labeling does not alter the compound’s mechanism of action as a DNA cross-linking agent that induces double-strand breaks through alkylation. The structural integrity allows it to serve as a pharmacologically equivalent tracer in studies examining:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9